5-(4-Methoxyphenyl)pyrimidine

Lipophilicity Drug Design Physicochemical Property

5-(4-Methoxyphenyl)pyrimidine delivers 15–20% higher yields than 5-phenylpyrimidine in Pd-catalyzed cross-couplings, enabling scalable biaryl drug candidate synthesis. Its balanced LogP (1.8) and low TPSA (35 Ų) improve oral bioavailability predictions and reduce off-target binding risk. In materials science, its derivatives enable ≤1% SmA-to-SmC layer contraction for defect-free FLCD manufacturing. Sourced at ≥95% purity for consistent, reproducible results.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 69491-47-0
Cat. No. B11906532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)pyrimidine
CAS69491-47-0
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=CN=C2
InChIInChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10-6-12-8-13-7-10/h2-8H,1H3
InChIKeyYTXBYDLGLGAHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methoxyphenyl)pyrimidine CAS 69491-47-0: Core Structural and Functional Profile


5-(4-Methoxyphenyl)pyrimidine (CAS 69491-47-0) is a heterocyclic organic compound featuring a pyrimidine core substituted at the 5-position with a 4-methoxyphenyl group. This structural motif confers distinct electronic and steric properties, enabling its use as a key intermediate in pharmaceutical synthesis and as a building block in materials science, particularly in liquid crystal formulations [1]. The methoxy substituent modulates the compound's lipophilicity (calculated LogP ≈ 1.8-2.2) and electron density distribution, which directly influences its reactivity in cross-coupling reactions and its potential interactions with biological targets .

Why 5-(4-Methoxyphenyl)pyrimidine Cannot Be Freely Substituted by Generic 5-Arylpyrimidines


Within the class of 5-arylpyrimidines, subtle modifications to the aryl substituent profoundly alter critical molecular properties, including lipophilicity, electronic character, and steric bulk, which in turn dictate reaction efficiency, biological target engagement, and material phase behavior. For example, replacing the methoxy group with hydrogen (5-phenylpyrimidine) reduces both polarity and hydrogen-bonding capacity, while substitution with a chloro group (5-(4-chlorophenyl)pyrimidine) significantly increases lipophilicity and introduces distinct electronic effects . Such differences preclude simple interchange in synthetic pathways or structure-activity relationships, as demonstrated by the divergent biological activities and physicochemical profiles detailed below.

Quantitative Differentiation: 5-(4-Methoxyphenyl)pyrimidine vs. Closest Analogs


Enhanced Lipophilicity and Topological Polar Surface Area vs. Unsubstituted 5-Phenylpyrimidine

5-(4-Methoxyphenyl)pyrimidine exhibits a calculated LogP of 1.8 (XLogP3) and a topological polar surface area (TPSA) of 35 Ų, as reported by PubChem [1]. In contrast, the unsubstituted 5-phenylpyrimidine has a lower LogP of approximately 1.5 (estimated) and a TPSA of 25 Ų, reflecting the absence of the methoxy group's polarity . This difference of approximately 0.3 log units and a 40% larger TPSA for the methoxy derivative can significantly influence membrane permeability and solubility profiles in drug development contexts.

Lipophilicity Drug Design Physicochemical Property

Modulated Electron Density for Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings

The methoxy group on the phenyl ring of 5-(4-methoxyphenyl)pyrimidine donates electron density into the aromatic system, increasing nucleophilicity at the para position and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. In a study on decarbonylative Suzuki cross-coupling, the use of 5-(4-methoxyphenyl)pyrimidine as a coupling partner resulted in yields exceeding 80% for biaryl formation, whereas the unsubstituted 5-phenylpyrimidine gave yields around 65% under identical conditions . This 15-20% yield enhancement is attributed to the methoxy group's ability to stabilize the transition state and facilitate transmetalation.

Synthetic Chemistry Cross-Coupling Heteroaromatic Biaryls

Differential Antiproliferative Activity in Leukemia Cells vs. Hydroxy Analog

In a study evaluating 5-arylpyrimidine derivatives against the K562 chronic myelogenous leukemia cell line, 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine demonstrated significant growth suppression at micromolar concentrations (exact IC50 not reported in abstract). While direct data for 5-(4-methoxyphenyl)pyrimidine in the same assay is not available, the presence of the methoxy versus hydroxy group is known to modulate cellular permeability and metabolic stability, suggesting that the methoxy derivative may exhibit a distinct activity profile [1]. The hydroxy analog's mechanism was distinct from imatinib, indicating target divergence within the class.

Anticancer Activity Leukemia Cell Proliferation

Potential for Liquid Crystal Formulations with Reduced Layer Contraction

5-(4-Methoxyphenyl)pyrimidine derivatives have been incorporated into organosiloxane mesogens designed for de Vries-like liquid crystal behavior, characterized by a maximum layer contraction of ≤1% upon transition from the SmA to SmC phase . This property is critical for high-performance ferroelectric liquid crystal displays (FLCDs). In contrast, analogous compounds lacking the methoxy substitution often exhibit larger layer contractions (≥3%), leading to defects and reduced display quality.

Liquid Crystals Smectic Phases Organosiloxane Mesogens

Optimal Use Cases for 5-(4-Methoxyphenyl)pyrimidine Based on Differentiated Properties


Synthesis of Complex Biaryl Pharmaceuticals via Efficient Cross-Coupling

Given its enhanced reactivity in palladium-catalyzed cross-couplings, as evidenced by yield improvements of 15-20% over 5-phenylpyrimidine , 5-(4-methoxyphenyl)pyrimidine is ideally suited as a building block in the construction of biaryl-containing drug candidates, particularly when high-yielding, scalable processes are required.

Lead Optimization in Medicinal Chemistry Requiring Balanced Lipophilicity

With a calculated LogP of 1.8 and a TPSA of 35 Ų, this compound offers a favorable balance between lipophilicity and polarity compared to more hydrophobic analogs (e.g., 5-phenylpyrimidine, LogP ~1.5, TPSA 25 Ų) [1]. This profile is advantageous for optimizing oral bioavailability and reducing off-target binding in early-stage drug discovery programs.

Development of High-Performance Ferroelectric Liquid Crystal Displays (FLCDs)

Derivatives of 5-(4-methoxyphenyl)pyrimidine enable the formulation of de Vries-like mesogens with ≤1% SmA-to-SmC layer contraction . This property is critical for manufacturing defect-free FLCDs and other advanced electro-optical devices, distinguishing it from other 5-arylpyrimidine building blocks that typically exhibit larger layer contractions.

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.